molecular formula C28H26Cl2N4O5 B1664470 Carotegrast methyl CAS No. 401905-67-7

Carotegrast methyl

Cat. No.: B1664470
CAS No.: 401905-67-7
M. Wt: 569.4 g/mol
InChI Key: MMHHPKCJJIFLBQ-QFIPXVFZSA-N
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Description

Carotegrast methyl, also known by its trade name Carogra, is a drug used for the treatment of ulcerative colitis. It is a prodrug, meaning it has little pharmacological activity itself but is converted into an active form in the body. The methyl ester is designed to enhance oral bioavailability and is hydrolyzed to a carboxylic acid, carotegrast, by the enzyme carboxylesterase 1 in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carotegrast methyl involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as esterification, amidation, and selective chlorination.

Industrial Production Methods: Industrial production of this compound likely involves large-scale organic synthesis with stringent quality control measures to ensure purity and consistency. The process would include the synthesis of intermediates, followed by their assembly into the final product through a series of chemical reactions.

Chemical Reactions Analysis

Types of Reactions: Carotegrast methyl undergoes several types of chemical reactions, including:

    Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid in the liver.

    Oxidation and Reduction: These reactions may occur during metabolic processes.

    Substitution: Functional groups on the molecule can be substituted under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis by carboxylesterase 1.

    Oxidation and Reduction: Various oxidizing and reducing agents used in metabolic pathways.

    Substitution: Specific reagents depending on the functional group being substituted.

Major Products:

    Carotegrast: The active form of the drug after hydrolysis.

    Metabolites: Various metabolites formed during oxidation and reduction reactions.

Scientific Research Applications

Carotegrast methyl has several scientific research applications, including:

Mechanism of Action

Carotegrast methyl exerts its effects by blocking the interaction of alpha4beta1 or alpha4beta7 integrins and their ligands, VCAM-1 and MAd-CAM-1. This inhibition prevents the adhesion of inflammatory cells, including T cells, to vascular endothelial cells and their extravasation into inflammatory sites. This mechanism reduces chronic inflammation in the gastrointestinal tract .

Comparison with Similar Compounds

    Vedolizumab: Another integrin antagonist used for inflammatory bowel diseases.

    Natalizumab: An integrin antagonist used for multiple sclerosis and Crohn’s disease.

Comparison:

    Carotegrast Methyl: Oral administration, specifically targets alpha4 integrins, approved for moderate ulcerative colitis.

    Vedolizumab: Intravenous administration, targets alpha4beta7 integrin, used for both ulcerative colitis and Crohn’s disease.

    Natalizumab: Intravenous administration, targets alpha4 integrins, used for multiple sclerosis and Crohn’s disease.

This compound is unique in its oral administration and specific targeting of alpha4 integrins, making it a valuable option for patients with moderate ulcerative colitis .

Properties

IUPAC Name

methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26Cl2N4O5/c1-32(2)18-12-13-23-19(15-18)26(36)34(28(38)33(23)3)17-10-8-16(9-11-17)14-22(27(37)39-4)31-25(35)24-20(29)6-5-7-21(24)30/h5-13,15,22H,14H2,1-4H3,(H,31,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHHPKCJJIFLBQ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193189
Record name Carotegrast methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401905-67-7
Record name Carotegrast methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401905677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carotegrast methyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carotegrast methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAROTEGRAST METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYK17DYO9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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